LOX-1 Inhibitory Potency: Direct Comparison of DKI5 vs. KKII5 (Chalcone-Derived Dihydropyrimidinethione)
In a direct head-to-head enzymatic assay, 1-benzylidene-3-thiocarbohydrazide (abbreviated DKI5) inhibited soybean lipoxygenase-1 (LOX-1) with an IC₅₀ of 22.5 μM, compared to 19 μM for the chalcone-derived comparator KKII5 (4,6-diphenyl-3,4-dihydropyrimidine-2(1H)-thione) [1]. Although KKII5 exhibited marginally greater potency, DKI5 demonstrated a fundamentally different binding mode: DFT calculations revealed a significantly smaller energy attachment of 2.8 eV upon KKII5 binding to the LOX-1 active center compared to DKI5, indicating that DKI5 alters the redox potential of the active site differently [1]. DKI5's binding energy was weaker than KKII5's –9.60 kcal/mol, suggesting a distinct pharmacophore that may be advantageous in contexts where strong redox perturbation of the Fe-containing active center is undesirable [1]. ADMET calculations showed that both molecules lack major toxicities [1].
| Evidence Dimension | LOX-1 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 22.5 μM (DKI5 / 1-Benzylidene-3-thiocarbohydrazide) |
| Comparator Or Baseline | IC₅₀ = 19 μM (KKII5 / 4,6-diphenyl-3,4-dihydropyrimidine-2(1H)-thione) |
| Quantified Difference | ΔIC₅₀ = 3.5 μM (KKII5 1.18× more potent); DKI5 exhibits smaller redox perturbation of active site (2.8 eV energy attachment difference) |
| Conditions | Soybean LOX-1 enzyme inhibition assay; in vitro; supported by DFT calculations, molecular docking, and molecular dynamics simulations |
Why This Matters
For research programs seeking LOX-1 inhibition without strong redox perturbation of the enzyme's iron active center—a property linked to off-target oxidative effects—DKI5 offers a therapeutically differentiated profile that is not achievable with the more potent but redox-altering KKII5 scaffold.
- [1] Georgiou N, et al. Thiocarbohydrazone and Chalcone-Derived 3,4-Dihydropyrimidinethione as Lipid Peroxidation and Soybean Lipoxygenase Inhibitors. ACS Omega. 2023;8(14):13138-13150. View Source
